6-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
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Overview
Description
3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methoxybenzyl alcohol under acidic conditions to form an intermediate, which is then cyclized to produce the chromen-2-one core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of halogenated methoxyphenyl derivatives.
Scientific Research Applications
3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 3-METHOXYPHENYL)-1-(4-METHYLPHENYL)-PROPYNONE
- 4-METHOXY-3-METHYLPHENOL
- 4-METHOXYAMPHETAMINE
Uniqueness
Compared to similar compounds, 3-(4-METHOXYPHENYL)-6-[(3-METHOXYPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE stands out due to its unique chromen-2-one core and the presence of multiple methoxy groups.
Properties
Molecular Formula |
C25H22O5 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C25H22O5/c1-16-22-14-21(29-15-17-5-4-6-20(13-17)28-3)11-12-23(22)30-25(26)24(16)18-7-9-19(27-2)10-8-18/h4-14H,15H2,1-3H3 |
InChI Key |
UBADHOFLWRNYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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